![molecular formula C14H17NO B13019010 cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one CAS No. 188057-86-5](/img/structure/B13019010.png)
cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one: is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by its unique structure, which includes a benzyl group attached to a hexahydrocyclopenta[b]pyrrole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a benzylamine derivative with a cyclopentanone derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens, nucleophiles
Major Products Formed:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives
Scientific Research Applications
Chemistry: In chemistry, cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its biological activities, including its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, making it a valuable compound in biological research.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its ability to inhibit specific enzymes or receptors, which could lead to the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
- cis-(Hexahydrocyclopenta[C]pyrrol-3A(1H)-YL)methanol
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness: cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one is unique due to its specific structure, which includes a benzyl group attached to a hexahydrocyclopenta[b]pyrrole ring system. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
CAS No. |
188057-86-5 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(3aR,6aS)-1-benzyl-2,3,3a,4,5,6a-hexahydrocyclopenta[b]pyrrol-6-one |
InChI |
InChI=1S/C14H17NO/c16-13-7-6-12-8-9-15(14(12)13)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-,14+/m1/s1 |
InChI Key |
MDHHQXUKNXLARZ-OCCSQVGLSA-N |
Isomeric SMILES |
C1CC(=O)[C@@H]2[C@H]1CCN2CC3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)C2C1CCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


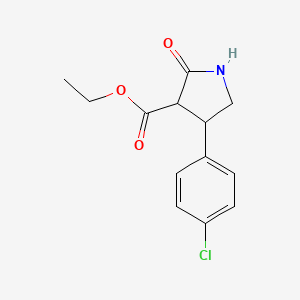
![5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13018936.png)
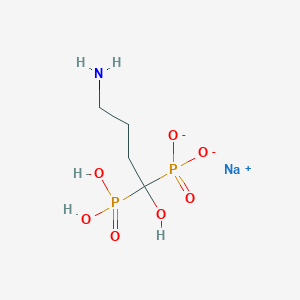
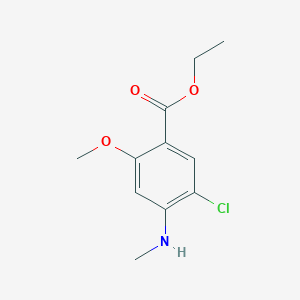
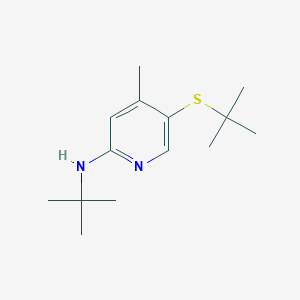

![4-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13018962.png)
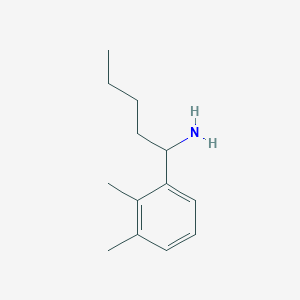
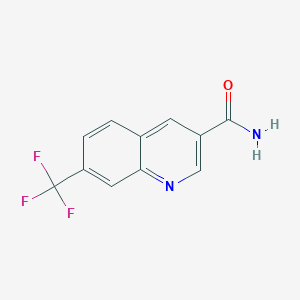
![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B13018977.png)
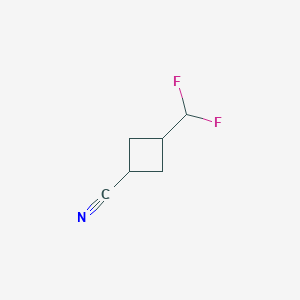
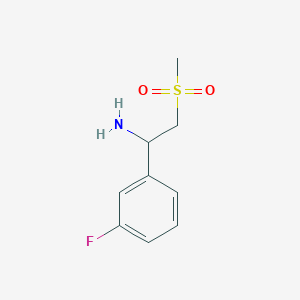
![Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B13018995.png)

